molecular formula C13H18N2O B7410521 4-(Cyclobutylmethylamino)-2-methylbenzamide

4-(Cyclobutylmethylamino)-2-methylbenzamide

Cat. No.: B7410521
M. Wt: 218.29 g/mol
InChI Key: ZIDQSUZCRZMOFY-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethylamino)-2-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a cyclobutylmethylamino group and a methyl group. Its unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutylmethylamino)-2-methylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with ammonia to yield 2-methylbenzamide.

    Introduction of the Cyclobutylmethylamino Group: The cyclobutylmethylamino group can be introduced through a nucleophilic substitution reaction. This involves reacting 2-methylbenzamide with cyclobutylmethylamine under suitable conditions, such as in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations in reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclobutylmethylamino)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyclobutylmethylamine in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced amide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(Cyclobutylmethylamino)-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethylamino)-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(Cyclopropylmethylamino)-2-methylbenzamide
  • 4-(Cyclopentylmethylamino)-2-methylbenzamide
  • 4-(Cyclohexylmethylamino)-2-methylbenzamide

Comparison: 4-(Cyclobutylmethylamino)-2-methylbenzamide is unique due to the presence of the cyclobutylmethylamino group, which imparts distinct steric and electronic properties. Compared to its analogs with different cycloalkyl groups, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

4-(cyclobutylmethylamino)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9-7-11(5-6-12(9)13(14)16)15-8-10-3-2-4-10/h5-7,10,15H,2-4,8H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDQSUZCRZMOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2CCC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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